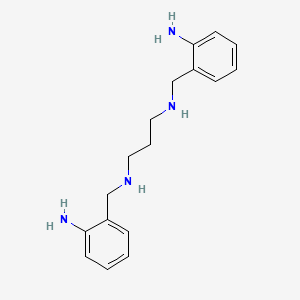
N,N'-Bis(2-aminobenzyl)propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(2-aminobenzyl)propane-1,3-diamine is an organic compound that belongs to the class of diamines. It is characterized by the presence of two aminobenzyl groups attached to a propane-1,3-diamine backbone. This compound is known for its chelating properties and is used in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-aminobenzyl)propane-1,3-diamine typically involves the reaction of 2-aminobenzylamine with propane-1,3-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Step 1: React 2-aminobenzylamine with a suitable protecting group to protect the amine functionalities.
Step 2: React the protected 2-aminobenzylamine with propane-1,3-diamine under anhydrous conditions.
Step 3: Remove the protecting groups to obtain the final product, N,N’-Bis(2-aminobenzyl)propane-1,3-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
N,N’-Bis(2-aminobenzyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction may produce secondary or tertiary amines.
科学的研究の応用
N,N’-Bis(2-aminobenzyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a chelating agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of N,N’-Bis(2-aminobenzyl)propane-1,3-diamine involves its ability to chelate metal ions. This chelation process can inhibit the activity of metalloenzymes and disrupt metal-dependent biological pathways. The compound’s molecular targets include various metal ions such as copper and zinc, which are essential for the function of many enzymes.
類似化合物との比較
Similar Compounds
- N,N’-Bis(2-aminoethyl)propane-1,3-diamine
- N,N’-Bis(2-mercaptophenyl)propane-1,3-diamine
- N,N’-Bis(2,3,4-trimethoxybenzyl)propane-1,3-diamine
Uniqueness
N,N’-Bis(2-aminobenzyl)propane-1,3-diamine is unique due to its specific structure, which allows for strong chelation with metal ions. This property makes it particularly useful in applications requiring metal ion sequestration and inhibition of metalloenzymes. Its structure also provides versatility in chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
特性
CAS番号 |
827323-05-7 |
|---|---|
分子式 |
C17H24N4 |
分子量 |
284.4 g/mol |
IUPAC名 |
N,N'-bis[(2-aminophenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C17H24N4/c18-16-8-3-1-6-14(16)12-20-10-5-11-21-13-15-7-2-4-9-17(15)19/h1-4,6-9,20-21H,5,10-13,18-19H2 |
InChIキー |
BBLXIWSQWQHTGJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CNCCCNCC2=CC=CC=C2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


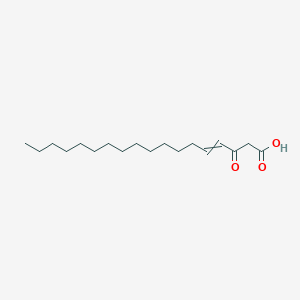
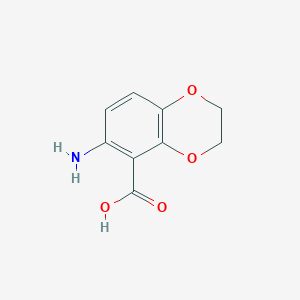
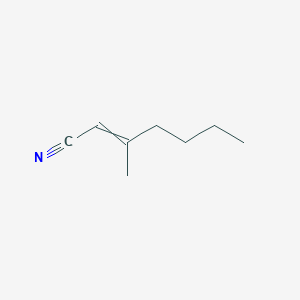
![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)
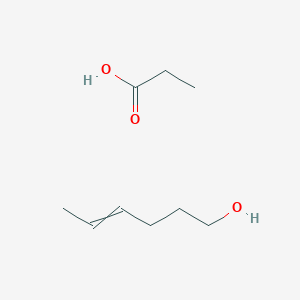
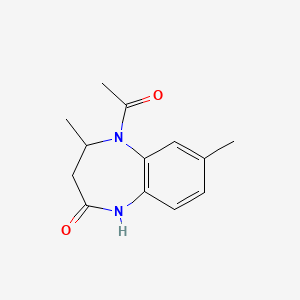
![Triphenyl[4-(pyren-1-yl)phenyl]silane](/img/structure/B14210907.png)
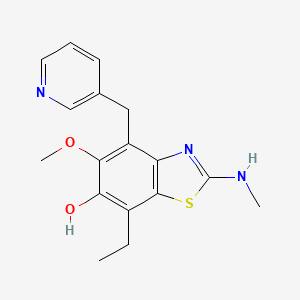
![4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14210916.png)
![3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14210919.png)
![ethyl 4-[(1S,2S)-2-methyl-6-oxocyclohexyl]benzoate](/img/structure/B14210920.png)


![3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14210936.png)
